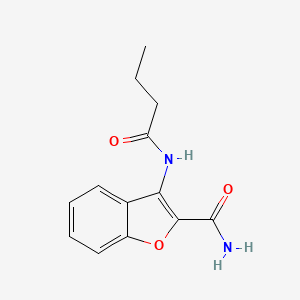

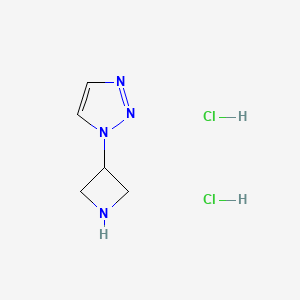

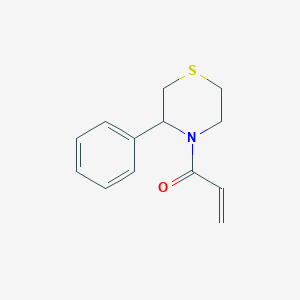

![molecular formula C21H17Cl2N5O2S B2862292 N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894038-75-6](/img/structure/B2862292.png)

N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that likely contains a pyrazole derivative . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Applications De Recherche Scientifique

Research and Applications of Similar Compounds

Structural and Synthetic Studies

Compounds with structures related to thiazolo[3,2-b][1,2,4]triazoles often undergo extensive structural and synthetic studies to elucidate their chemical properties and potential as scaffolds for further pharmacological development. For instance, the synthesis and structural characterization of isostructural compounds with complex heterocyclic systems provide foundational knowledge for manipulating such structures for specific functional applications (Kariuki et al., 2021).

Anticancer and Antimicrobial Properties

Several compounds incorporating thiazole or triazole moieties have been explored for their potential anticancer and antimicrobial activities. The design and synthesis of these compounds involve strategic modifications to enhance their efficacy against various cancer cell lines and microbial strains. For example, new bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been evaluated for their potent anti-tumor agents, demonstrating significant activity against hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016).

Antioxidant Effects

Compounds related to thiazolo[3,2-b][1,2,4]triazoles have also been studied for their antioxidant properties, which are crucial in mitigating oxidative stress associated with various diseases. For instance, certain condensed thiazolo-triazole compounds have shown promising results in controlling ethanol-induced oxidative stress in an organ-selective manner, suggesting their potential application in therapeutic interventions against oxidative damage (Aktay et al., 2005).

Mechanistic and Molecular Docking Studies

Understanding the mechanism of action and molecular interactions of thiazolo[3,2-b][1,2,4]triazole derivatives is critical for their development as therapeutic agents. Molecular docking studies provide insights into how these compounds interact with biological targets, aiding in the rational design of more effective drugs. For example, studies on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors offer valuable information on their anticancer properties, including the mechanism behind their action (Karayel, 2021).

Propriétés

IUPAC Name |

N'-(5-chloro-2-methylphenyl)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2N5O2S/c1-12-2-5-15(23)10-17(12)25-20(30)19(29)24-9-8-16-11-31-21-26-18(27-28(16)21)13-3-6-14(22)7-4-13/h2-7,10-11H,8-9H2,1H3,(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKLDBGQIJFPFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

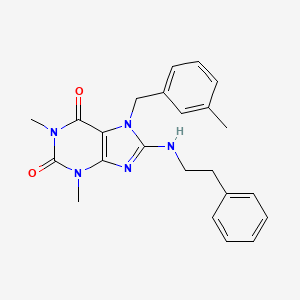

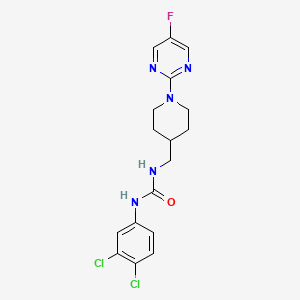

![6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2862212.png)

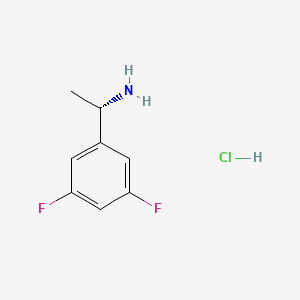

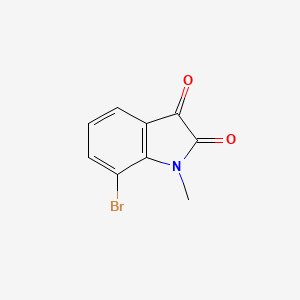

![3-{[(Tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid](/img/structure/B2862213.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2862222.png)

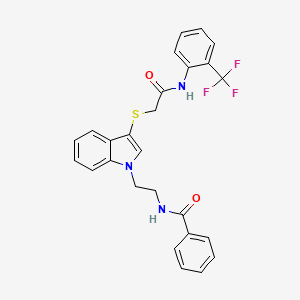

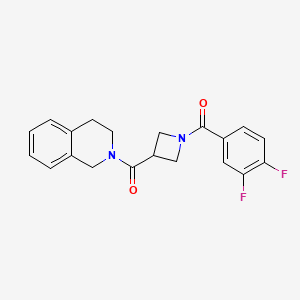

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862232.png)